3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl piperidine-1-carbodithioate
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Overview
Description
“3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl piperidine-1-carbodithioate” is a complex organic compound that features a benzimidazole ring, a cyano group, and a piperidine carbodithioate moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-cyano-3-(1,3-dihydro-2H-benzimidazol-2-ylidene)-2-oxopropyl piperidine-1-carbodithioate” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Formation of the Piperidine Carbodithioate Moiety: This step might involve the reaction of piperidine with carbon disulfide and a suitable alkylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring or the piperidine moiety.
Reduction: Reduction reactions could target the cyano group or the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, cyanides, amines.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield benzimidazole derivatives with additional oxygen functionalities, while reduction could convert the cyano group to an amine.
Scientific Research Applications
Chemistry
Catalysis: Compounds with benzimidazole rings are often used as ligands in catalytic systems.
Materials Science: The unique structure could be explored for use in organic electronics or as building blocks for polymers.
Biology
Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties.
Enzyme Inhibitors: The compound could be investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: The compound might serve as a lead compound for developing new pharmaceuticals.
Industry
Chemical Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, as an antimicrobial agent, the compound might interact with bacterial DNA or proteins, disrupting their function. As an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-mercaptobenzimidazole.
Cyano Compounds: Compounds like cyanoacetamide.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid.
Uniqueness
The unique combination of the benzimidazole ring, cyano group, and piperidine carbodithioate moiety sets this compound apart from others. This combination could result in unique chemical reactivity and biological activity, making it a valuable compound for further research.
Properties
Molecular Formula |
C17H18N4OS2 |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
[(Z)-3-(1H-benzimidazol-2-yl)-3-cyano-2-hydroxyprop-2-enyl] piperidine-1-carbodithioate |
InChI |
InChI=1S/C17H18N4OS2/c18-10-12(16-19-13-6-2-3-7-14(13)20-16)15(22)11-24-17(23)21-8-4-1-5-9-21/h2-3,6-7,22H,1,4-5,8-9,11H2,(H,19,20)/b15-12- |
InChI Key |
ZZXLWMOUGDYNCS-QINSGFPZSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=S)SC/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O |
Canonical SMILES |
C1CCN(CC1)C(=S)SCC(=C(C#N)C2=NC3=CC=CC=C3N2)O |
Origin of Product |
United States |
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